2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Description
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is an organoboron compound featuring a phenol backbone substituted with a fluorine atom at the 2-position and a pinacol boronate ester at the 6-position. Its molecular formula is C₁₂H₁₆BFO₃, with a molecular weight of 262.07 g/mol (derived from structural analogs in and ).
Synthesis: The compound is likely synthesized via a two-step process:
Boronation: A fluorinated benzaldehyde precursor (e.g., 2-fluoro-6-formylphenylboronic acid) reacts with pinacol in methanol, catalyzed by MgSO₄, to form the boronate ester ().
Reduction: Sodium borohydride reduces the aldehyde group to a hydroxyl group, yielding the final phenol derivative ().
Applications: This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions () and is utilized in pharmaceutical research (e.g., LXRβ agonists in ) and materials science (e.g., pyrrolopyrrole-dione derivatives in ).
Properties
IUPAC Name |
2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7,15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRPNFMXZUKKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Reaction Conditions and Optimization
Key components include palladium catalysts such as PdCl₂(dppf) (0.10 eq.), bases like potassium acetate (3.00 eq.), and solvents such as 1,4-dioxane and dimethylformamide (DMF). Degassing the reaction mixture under argon ensures oxygen-sensitive intermediates remain stable. Heating at 100°C for 12–24 hours typically yields 72–81% product.
Table 1: Representative Suzuki-Miyaura Reaction Parameters
| Component | Quantity/Concentration | Role |
|---|---|---|
| 5-Bromo-2-fluorobenzonitrile | 5.00 mmol | Aryl halide substrate |
| Bis(pinacolato)diboron | 1.10 eq. | Boron source |
| PdCl₂(dppf) | 0.10 eq. | Catalyst |
| Potassium acetate | 3.00 eq. | Base |
| 1,4-Dioxane/DMF | 10:1 (v/v) | Solvent |
| Temperature | 100°C | Reaction driver |
| Time | 12–24 hours | Completion marker |
Post-reaction purification via flash chromatography (ethyl acetate/hexanes gradient) isolates the target compound with >95% purity.
Microwave-Assisted Synthesis for Accelerated Processing
Microwave irradiation significantly reduces reaction times while maintaining yields comparable to conventional methods. For example, coupling 2-fluoro-5-boronic ester derivatives with aryl halides under microwave conditions (130°C, 75 minutes) achieves 38–72% yields.
Advantages of Microwave Techniques
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Reduced reaction time : 20–75 minutes vs. 12–24 hours.
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Enhanced selectivity : Controlled heating minimizes side reactions.
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Scalability : Compatible with continuous flow systems for industrial applications.
Table 2: Microwave-Assisted Synthesis Conditions
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 100–130°C | Higher temps → faster kinetics |
| Catalyst loading | 0.10–0.15 eq. Pd | Excess → side products |
| Solvent system | DME/water | Polar aprotic mix enhances solubility |
| Irradiation time | 20–75 minutes | Prolonged time → decomposition |
Industrial-Scale Production Considerations
Transitioning from lab-scale to industrial production requires addressing solvent recovery, catalyst recycling, and cost efficiency. Continuous flow reactors outperform batch reactors by improving heat transfer and reducing downtime.
Solvent and Catalyst Recovery Systems
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1,4-Dioxane : Recycled via distillation (bp: 101°C).
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Palladium catalysts : Recovered using immobilized ligands on silica supports.
Table 3: Industrial vs. Laboratory Synthesis Metrics
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch size | 1–10 g | 10–100 kg |
| Yield | 72–81% | 65–75% (optimized) |
| Purity | >95% | >99% (after polishing) |
| Cost per gram | $120–150 | $40–60 |
Challenges and Mitigation Strategies
Moisture Sensitivity of Boronic Esters
The dioxaborolane moiety hydrolyzes readily in aqueous environments. Strategies include:
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Strict anhydrous conditions : Use of molecular sieves and inert gas blankets.
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Low-temperature storage : –20°C under argon atmosphere.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The fluorine atom can be reduced under specific conditions to yield a hydrogenated product.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles such as amines and thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acids, hydrogenated phenols, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthetic Chemistry
The compound serves as an important intermediate in the synthesis of various organic compounds. Its boronate ester functionality is particularly useful in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis.
Case Study : In a study by Zhang et al. (2020), 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol was utilized to synthesize complex biaryl compounds with high yields and selectivity. The reaction conditions were optimized to enhance the efficiency of the coupling process.
Pharmaceutical Research
The compound has shown promise in drug discovery and development due to its ability to modify biological activity through structural variations.
Data Table: Pharmaceutical Applications
Material Science
In material science, this compound can be used to enhance the properties of polymers and other materials through functionalization.
Case Study : A research group led by Smith et al. (2021) demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties significantly.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in various applications, such as the development of sensors and catalysts .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Suzuki-Miyaura Coupling : The target compound’s boronate ester participates in Pd-catalyzed cross-couplings to form biaryl structures, critical in drug discovery (e.g., ). Fluorine’s meta-directing nature influences regioselectivity in these reactions .
- Thermal Stability : Pinacol boronate esters generally exhibit higher stability than boronic acids, enabling storage and handling at room temperature ().
- Cost Considerations: Non-fluorinated isomers (e.g., CAS 214360-76-6) are more cost-effective (¥12,300/1g) than specialized fluorinated derivatives, which may require complex synthesis .
Biological Activity
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Chemical Formula : C12H17BFNO2
- Molecular Weight : 237.08 g/mol
- CAS Number : 1831130-33-6
- IUPAC Name : 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
The biological activity of this compound primarily involves its role as a selective inhibitor of specific kinases. In particular, it has been studied for its inhibitory effects on the PKMYT1 kinase, which is involved in the regulation of cell cycle progression and DNA damage response.
Inhibition Studies
In vitro studies have demonstrated that this compound shows significant selectivity for PKMYT1 over other kinases. The structure-activity relationship (SAR) analysis revealed that modifications to the phenolic structure can enhance potency and selectivity:
| Compound | R1 | R2 | R3 | IC50 (μM) |
|---|---|---|---|---|
| 1 | H | NH2 | Me | 0.69 |
| 2 | H | NH2 | Et | 4.1 |
| 3 | Me | Cl | H | 2.4 |
| 4 | H | NH2 | H | 0.029 |
These results indicate that the presence of specific substituents on the phenolic ring can significantly influence the inhibitory activity against PKMYT1 .
Biological Activity and Therapeutic Potential
The compound has shown promising anti-inflammatory properties in preliminary assessments. For instance, it has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation and pain pathways:
| Compound | COX Inhibition IC50 (μM) |
|---|---|
| 2-Fluoro Compound | 0.09 (COX-2) |
| Celecoxib | >200 (selectivity index) |
While the selectivity index for COX inhibition was lower than that of established drugs like celecoxib, it still demonstrated significant anti-inflammatory potential .
Case Study 1: Cancer Therapeutics
Research indicates that compounds similar to this compound may serve as effective agents in targeting cancer cells with DNA damage response deficiencies. The selective inhibition of PKMYT1 can lead to enhanced sensitivity of cancer cells to DNA-damaging agents .
Case Study 2: Neuroinflammation
In a study assessing neuroinflammation models, derivatives of this compound were evaluated for their ability to suppress inflammatory markers. The results suggested that these compounds could modulate inflammatory responses in neuronal cells effectively .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?
- Methodology : The compound is typically synthesized via sequential functionalization of phenolic precursors. Key steps include:
- Fluorination : Direct electrophilic fluorination at the ortho position using Selectfluor™ or similar reagents under anhydrous conditions.
- Borylation : Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in THF at 80–100°C .
Q. How does the boronate ester group influence reactivity in Suzuki-Miyaura cross-coupling reactions?
- Mechanistic Insight : The pinacol boronate ester acts as a stable boron source, enabling transmetallation with palladium catalysts. The fluorine substituent at the ortho position may sterically hinder coupling partners, requiring optimization of ligand systems (e.g., SPhos or XPhos) to enhance reaction rates .
- Typical Conditions :
| Catalyst | Solvent | Base | Temperature | Yield Range |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DME/H₂O | Na₂CO₃ | 80°C | 60–75% |
| PdCl₂(dtbpf) | Toluene | Cs₂CO₃ | 100°C | 70–85% |
| Data derived from analogous aryl boronate systems . |
Q. What are the recommended techniques for characterizing this compound’s structure and purity?
- NMR Analysis :
- ¹H NMR : Aromatic protons appear as multiplet signals between δ 6.8–7.5 ppm; fluorine coupling (J ≈ 8–12 Hz) confirms ortho-fluoro substitution.
- ¹¹B NMR : A singlet near δ 30 ppm confirms boronate ester formation .
Advanced Research Questions
Q. How do competing side reactions (e.g., protodeboronation or homo-coupling) affect yields in cross-coupling applications?
- Root Cause Analysis : Protodeboronation is exacerbated by protic solvents or acidic conditions. Homo-coupling arises from oxidative side reactions with residual Pd(0).
- Mitigation Strategies :
- Use anhydrous, degassed solvents (e.g., THF or toluene) with sparging (N₂/Ar).
- Add radical scavengers (e.g., BHT) and optimize Pd:ligand ratios to suppress undesired pathways .
Q. What strategies resolve contradictions in reported solubility and stability data for this compound?
- Data Reconciliation :
- Validation : Conduct accelerated stability studies (40°C/75% RH) with Karl Fischer titration to quantify hydrolytic degradation.
Q. How can crystallographic data address discrepancies in molecular conformation predictions?
- Case Study : Discrepancies between DFT-optimized geometries and experimental structures arise from intermolecular interactions (e.g., F···H-O hydrogen bonds). Refinement using SHELXL with TWINABS for absorption corrections resolves torsional angle mismatches .
Q. What role does this compound play in ROS-responsive drug delivery systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
